N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,3-dimethylbutanamide
Description
Properties
IUPAC Name |
N-[2-(3-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,3-dimethylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O3S/c1-17(2,3)8-15(22)19-16-13-9-25(23,24)10-14(13)20-21(16)12-6-4-5-11(18)7-12/h4-7H,8-10H2,1-3H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODWIHPZVNFUQPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)NC1=C2CS(=O)(=O)CC2=NN1C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,3-dimethylbutanamide typically involves multi-step organic reactionsCommon reagents used in these reactions include hydrazine, chlorobenzene, and various catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and characterization .
Chemical Reactions Analysis
Types of Reactions
N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,3-dimethylbutanamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,3-dimethylbutanamide, with the CAS number 893931-70-9, is a chemical compound that belongs to the thieno[3,4-c]pyrazole family [1, 3]. This class of compounds has potential biological activities, which makes them useful in scientific research.
Chemical Structure and Properties
The molecular formula for this compound is C17H20ClN3O3S, and it has a molecular weight of 381.9 .
Biological Activities
While specific data on this compound is limited, similar compounds, such as pyrazoline derivatives and thieno[3,4-c]pyrazole derivatives, have shown a range of biological and pharmacological activities.
Antioxidant Activity
Thieno[3,4-c]pyrazole derivatives may exhibit antioxidant properties, which can help protect against oxidative damage. Studies have shown that certain thieno[2,3-c]pyrazole compounds can reduce oxidative stress in erythrocytes exposed to toxins.
Antimicrobial Properties
These compounds have demonstrated potential antimicrobial activity, suggesting they may be effective against various pathogens.
Anti-inflammatory Effects
Thieno[3,4-c]pyrazole compounds may inhibit phosphodiesterase (PDE) enzymes, which can lead to reduced inflammation and potential therapeutic benefits for conditions like asthma and allergic responses.
Potential Mechanisms of Action
The biological effects of this compound may involve interactions with molecular targets, modulating enzyme activity, or affecting signaling pathways related to inflammatory responses or oxidative stress. Additionally, pyrazoline derivatives can produce free radicals and reactive oxygen species (ROS) under cellular damage, and interact with enzymes like acetylcholinesterase (AChE).
Here is a summary of the potential biological activities:
| Category | Description |
|---|---|
| Antioxidant Activity | May mitigate oxidative stress and protect against oxidative damage. |
| Antimicrobial Properties | Could be effective against various pathogens. |
| Anti-inflammatory Effects | May inhibit phosphodiesterase (PDE) enzymes, reducing inflammation and providing therapeutic benefits for conditions like asthma and allergic responses. |
| Mechanisms of Action | May involve interactions with molecular targets, modulating enzyme activity, or affecting signaling pathways related to inflammatory responses or oxidative stress. Pyrazoline derivatives can also produce free radicals and reactive oxygen species (ROS) and interact with enzymes. |
Mechanism of Action
The mechanism of action of N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,3-dimethylbutanamide involves its interaction with specific molecular targets and pathways. This compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act on mitochondrial respiration, similar to other pyrazole derivatives .
Comparison with Similar Compounds
Structural Analogues with Modified Amide Substituents
The thieno[3,4-c]pyrazole scaffold is a common structural motif in medicinal and agrochemical research. Below is a comparison with three analogues sharing the core but differing in amide substituents:
Key Observations :
- Solubility : The hydroxypropyl oxalamide derivative may exhibit better aqueous solubility owing to its polar hydroxyl group.
- Steric Effects : The isoindolinyl substituent introduces steric hindrance, which could influence binding to biological targets.
Heterocyclic Analogues with Different Core Structures
Thiazolo[3,2-a]pyrimidine Derivatives ()
Compounds 11a and 11b feature a thiazolo[3,2-a]pyrimidine core with cyano and arylidene substituents. Compared to the target compound:
- Electronic Effects : The thiazolo-pyrimidine core lacks a sulfone group, reducing polarity but increasing aromaticity.
Triazole-Thione Derivatives ()
The compound (E)-4-(2-chlorobenzylideneamino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione shares a chlorophenyl substituent but differs in its triazole-thione core.
- Hydrogen Bonding : The thione group enables stronger hydrogen-bonding interactions compared to the sulfone in the target compound.
Pharmacologically Active Analogues ()
- Benzothiazole Acetamides (): Compounds like N-(benzothiazole-2-yl)-3-(3-chlorophenyl)propanamide share chlorophenyl and amide motifs but lack the thienopyrazole core. These are often explored as kinase inhibitors or antimicrobial agents.
Biological Activity
N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,3-dimethylbutanamide is a complex organic compound with potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C16H17ClN4O5S
- Molecular Weight : 412.85 g/mol
- Structural Features : It contains a thieno[3,4-c]pyrazole core with a chlorophenyl substituent and an oxalamide moiety.
The biological activity of this compound is primarily attributed to its interactions with various biological targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, disrupting critical metabolic pathways.
- Receptor Modulation : It may act as a modulator for receptors involved in cellular signaling pathways, leading to altered physiological responses.
Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance:
- Studies on pyrazolone derivatives have shown promising results against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
- The presence of the chlorophenyl group enhances lipophilicity, potentially improving bioavailability and interaction with microbial targets .
Anticancer Activity
The compound's structural features suggest potential anticancer properties. Preliminary studies have highlighted:
- Compounds with similar thieno[3,4-c]pyrazole structures have been explored for their cytotoxic effects on cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer) .
- The mechanisms may involve the induction of apoptosis or inhibition of cell proliferation through enzyme inhibition .
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
